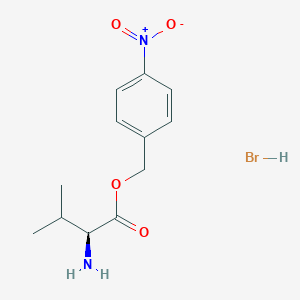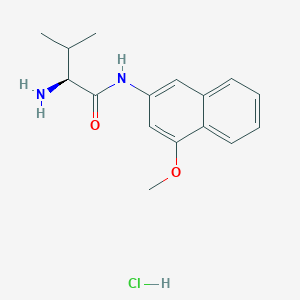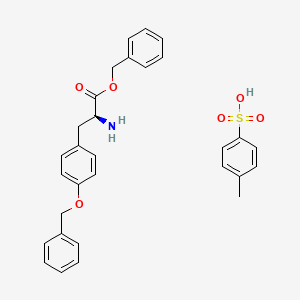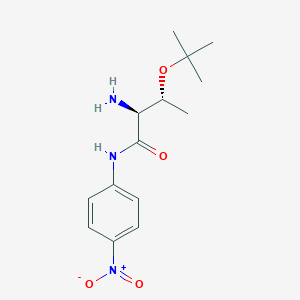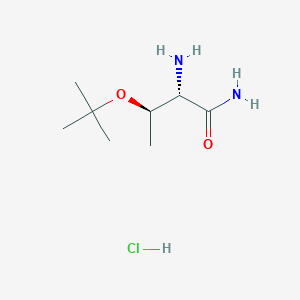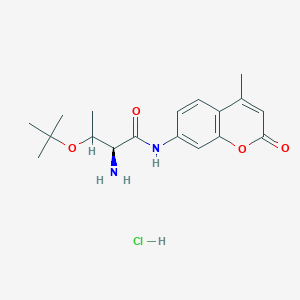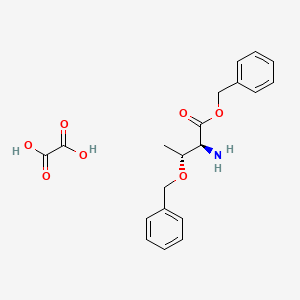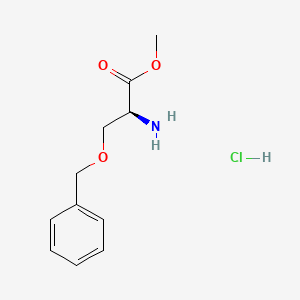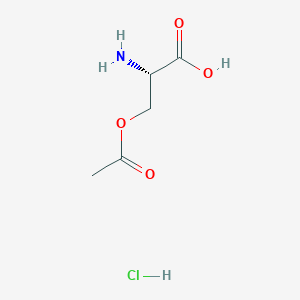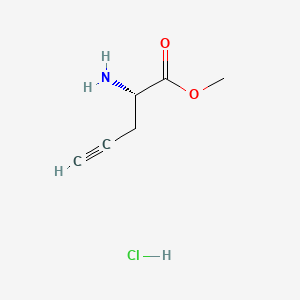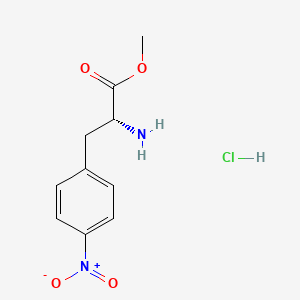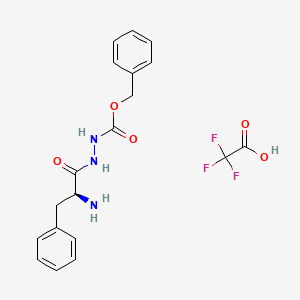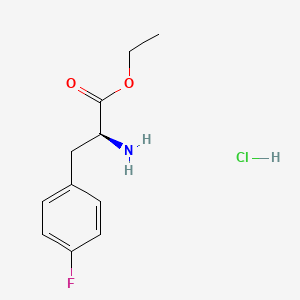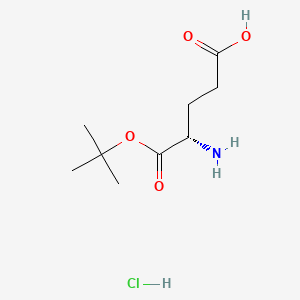
H-Glu-OtBu.HCl
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Mecanismo De Acción
H-Glu-Otbu HCl: A Comprehensive Overview of Its Mechanism of Action
H-Glu-Otbu HCl, also known as H-Glu-OtBu.HCl, L-Glutamic acid 1-tert-Butyl ester hydrochloride, or (S)-4-Amino-5-(tert-butoxy)-5-oxopentanoic acid hydrochloride, is a glutamate derivative . This compound has been used in the synthesis of substance P antagonists .
Target of Action
The primary target of H-Glu-Otbu HCl is Substance P . Substance P is a neuropeptide that functions as a neurotransmitter and a neuromodulator. It plays a crucial role in the transmission of pain signals from peripheral receptors to the central nervous system .
Mode of Action
H-Glu-Otbu HCl interacts with its target, Substance P, by serving as a building block in the synthesis of Substance P antagonists . These antagonists inhibit the action of Substance P, thereby modulating the transmission of pain signals .
Biochemical Pathways
Given its role in the synthesis of substance p antagonists, it can be inferred that it impacts the neurokinin receptor signaling pathway .
Result of Action
The molecular and cellular effects of H-Glu-Otbu HCl’s action would primarily be the inhibition of Substance P’s activity. This could potentially lead to a decrease in the transmission of pain signals .
Análisis Bioquímico
Biochemical Properties
It is known that it can be used for the synthesis of substance P antagonist Substance P is a neuropeptide that functions as a neurotransmitter and neuromodulator
Cellular Effects
Given its role in the synthesis of substance P antagonists, it may influence cell function by modulating neurotransmission and neuromodulation .
Molecular Mechanism
It is known to be a glutamate derivative that can be used for substance P antagonist synthesis . This suggests that it may exert its effects at the molecular level through interactions with biomolecules involved in neurotransmission and neuromodulation.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of H-Glu-OtBu.HCl typically involves the esterification of L-glutamic acid with tert-butyl alcohol in the presence of an acid catalyst. The reaction is followed by the addition of hydrochloric acid to form the hydrochloride salt . The reaction conditions often include:
Temperature: Room temperature to 60°C
Solvent: Organic solvents like dichloromethane or ethanol
Catalyst: Acid catalysts such as sulfuric acid or hydrochloric acid
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using similar reaction conditions but with optimized parameters to ensure high yield and purity. The process involves continuous monitoring and control of reaction parameters such as temperature, pH, and solvent concentration .
Análisis De Reacciones Químicas
Types of Reactions
H-Glu-OtBu.HCl undergoes various chemical reactions, including:
Hydrolysis: The ester groups can be hydrolyzed to form L-glutamic acid.
Substitution: The tert-butyl groups can be substituted with other functional groups under specific conditions.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, although these are less common.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions using reagents like hydrochloric acid or sodium hydroxide.
Substitution: Reagents such as alkyl halides or acyl chlorides in the presence of a base.
Oxidation and Reduction: Reagents like potassium permanganate or sodium borohydride.
Major Products
Hydrolysis: L-glutamic acid
Substitution: Various substituted derivatives of L-glutamic acid
Oxidation and Reduction: Oxidized or reduced forms of the compound.
Aplicaciones Científicas De Investigación
H-Glu-OtBu.HCl has a wide range of applications in scientific research, including:
Chemistry: Used as a building block in peptide synthesis and the preparation of complex organic molecules.
Biology: Employed in the synthesis of biologically active peptides and proteins.
Medicine: Utilized in the development of drug candidates and therapeutic agents.
Industry: Applied in the production of specialty chemicals and materials
Comparación Con Compuestos Similares
Similar Compounds
Boc-Glu-OtBu: Boc-L-glutamic acid 1-tert-butyl ester
Fmoc-Glu-OtBu: Fmoc-L-glutamic acid 5-tert-butyl ester
H-Glu(OBzl)-OtBu HCl: L-Glutamic acid 1-(1,1-dimethylethyl) 5-(phenylmethyl) ester hydrochloride.
Uniqueness
H-Glu-OtBu.HCl is unique due to its dual tert-butyl ester protection, which provides enhanced stability and selectivity in synthetic reactions. This makes it particularly valuable in the synthesis of complex peptides and proteins, where selective protection and deprotection steps are essential .
Propiedades
IUPAC Name |
(4S)-4-amino-5-[(2-methylpropan-2-yl)oxy]-5-oxopentanoic acid;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17NO4.ClH/c1-9(2,3)14-8(13)6(10)4-5-7(11)12;/h6H,4-5,10H2,1-3H3,(H,11,12);1H/t6-;/m0./s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RKBSTOCWFXYRNS-RGMNGODLSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)C(CCC(=O)O)N.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)[C@H](CCC(=O)O)N.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H18ClNO4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.69 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
144313-55-3 |
Source


|
| Record name | L-Glutamic acid, 1-(1,1-dimethylethyl) ester, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=144313-55-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
